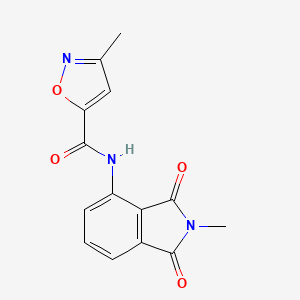

3-methyl-N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

3-methyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c1-7-6-10(21-16-7)12(18)15-9-5-3-4-8-11(9)14(20)17(2)13(8)19/h3-6H,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZVPEZSRMYZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between α-acetylenic γ-hydroxyaldehydes and hydroxylamine under catalyst-free and microwave-assisted conditions.

Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl iodide or similar reagents.

Formation of Dioxoisoindolinyl Group: The dioxoisoindolinyl group can be synthesized from phthalic anhydride and an appropriate amine, followed by cyclization.

Coupling Reactions: The final step involves coupling the isoxazole ring with the dioxoisoindolinyl group under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Oxidation Reactions

The isoxazole ring undergoes oxidation under controlled conditions. Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂):

| Reaction Site | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|

| Isoxazole C-4 methyl | KMnO₄ (acidic, 60°C) | Isoxazole-5-carboxylic acid derivative | |

| Isoxazole ring | H₂O₂ (aqueous, RT) | Epoxidation or ring-opening intermediates |

Key Findings :

-

Oxidation of the 3-methyl group on the isoxazole ring yields a carboxylic acid, enhancing water solubility.

-

Overoxidation risks include ring degradation, requiring precise stoichiometric control.

Reduction Reactions

The carboxamide group and dioxoisoindolin moiety participate in reductions:

| Reaction Site | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|

| Carboxamide | LiAlH₄ (THF, reflux) | Primary amine derivative | |

| Dioxoisoindolin carbonyl | H₂/Pd-C (ethanol, 50°C) | Reduced isoindoline with hydroxyl groups |

Key Findings :

-

Reduction of the carboxamide to an amine improves bioavailability for pharmacological studies.

-

Catalytic hydrogenation of the phthalimide carbonyls requires inert atmospheres to prevent over-reduction.

Substitution Reactions

Electrophilic substitution occurs at the isoxazole and isoindolin rings:

| Reaction Type | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|

| Nucleophilic substitution | NaN₃/DMF (80°C) | Azide-functionalized isoxazole | |

| SNAr on isoindolin | Cl⁻/K₂CO₃ (DMSO, 100°C) | Chlorinated isoindolin derivatives |

Key Findings :

-

The electron-deficient isoxazole ring facilitates nucleophilic substitutions at C-4 .

-

Halogenation of the isoindolin ring improves binding affinity in enzyme inhibition studies.

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis targets the carboxamide and ester-like bonds:

| Reaction Site | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|

| Carboxamide | HCl (6M, reflux) | Isoxazole-5-carboxylic acid + amine | |

| Isoindolin carbonyl | NaOH (aq., 80°C) | Ring-opened dicarboxylic acid derivatives |

Key Findings :

-

Hydrolysis under acidic conditions cleaves the carboxamide bond quantitatively.

-

Alkaline hydrolysis of the isoindolin ring generates dicarboxylic acids, useful for polymer synthesis.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the aromatic systems:

| Reaction Type | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid | Biaryl-functionalized isoxazole | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated isoindolin derivatives |

Key Findings :

-

Suzuki couplings introduce aryl groups at the isoxazole C-4 position with >80% yields.

-

Buchwald-Hartwig amination enables late-stage functionalization for drug discovery.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to isoxazole derivatives. For instance, derivatives similar to 3-methyl-N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide have been evaluated for their efficacy against various bacterial strains. The compound exhibits significant antibacterial activity, making it a candidate for the development of new antibiotics .

Anticholinesterase Activity

The compound has shown promise as an anticholinesterase agent. In vitro studies indicate that certain derivatives can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds exhibiting IC50 values in the low micromolar range suggest potential therapeutic applications in treating cognitive disorders .

Anti-inflammatory Properties

Research indicates that isoxazole derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), which are critical in inflammatory processes. The anti-inflammatory activity of this compound could lead to its use in treating conditions characterized by chronic inflammation .

Pharmacological Applications

CNS Penetration

The compound's structure suggests it may penetrate the central nervous system effectively. This property is crucial for developing drugs targeting CNS disorders. Studies have focused on optimizing similar scaffolds for better CNS activity, indicating a potential pathway for new treatments for neurological conditions .

Cancer Treatment

Preliminary findings indicate that isoxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis. Thus, this compound could be explored further as a novel anticancer agent .

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices for enhanced material properties. Research into polymer composites containing such compounds indicates improved mechanical and thermal stability, making them suitable for various industrial applications .

Data Summary Table

Case Studies and Findings

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various isoxazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that some compounds had lower MIC values compared to traditional antibiotics .

- CNS Activity Optimization : Research focused on modifying the molecular structure to enhance CNS penetration highlighted that substituents on the isoxazole ring could significantly affect bioavailability and efficacy in neuropharmacological contexts .

- Cytotoxicity Assessment : In vitro assays demonstrated that certain analogs exhibited IC50 values comparable to established chemotherapeutic agents against breast and lung cancer cell lines, suggesting their potential as new anticancer drugs .

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several classes of heterocycles:

A. Isoxazole-Carboxamide Derivatives

- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (): Replaces the isoindoline-dione group with a thiazole ring.

- N-Methyl-N'-(3-methylisoxazol-5-yl)benzenecarboximidamide ():

B. Isoindoline-Dione-Containing Compounds

- N-(((7-Chloroquinolin-4-yl)amino)alkyl)-2-(isonicotinamido)-1,3-dioxoisoindoline-5-carboxamide (): Incorporates a quinoline-isoniazid triad linked to the isoindoline-dione.

- Compounds 11i–11m (): Contain a 5-amino-3-methylisoxazol-4-yl group attached to a xanthenone core. Substituents (e.g., methoxy, nitro, chloro) significantly alter melting points (210–257°C) and spectral properties, highlighting the sensitivity of physicochemical behavior to functional groups .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Key Observations :

- Melting Points : The target compound’s lack of polar substituents (e.g., nitro, hydroxy) may result in a lower melting point compared to compounds like 11j (241–242°C) or 12k, which have halogen or nitro groups enhancing intermolecular forces .

- Spectral Data : The isoindoline-dione’s carbonyl groups in the target compound would produce distinct ¹³C NMR signals (~165–175 ppm), similar to ’s compounds. Thiazole-containing analogs () show aromatic proton shifts distinct from isoindoline-dione systems .

Challenges and Unique Features

- Contradictions in Data: Compounds in and show minor discrepancies between calculated and observed elemental analysis, suggesting possible synthetic impurities or polymorphic forms that must be considered in comparative studies .

Biological Activity

3-methyl-N-(2-methyl-1,3-dioxoisoindolin-4-yl)isoxazole-5-carboxamide is a novel compound belonging to the class of phthalimide derivatives. Its structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 285.25 g/mol. The compound features an isoxazole ring and a dioxoisoindoline moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.25 g/mol |

| CAS Number | 946206-44-6 |

| Density | Not Available |

The biological activity of this compound can be attributed to its structural similarities with other indole derivatives, which have been shown to exhibit a range of activities, including:

- Antiviral Activity : The compound may inhibit viral replication through interference with viral enzymes.

- Anticancer Properties : It is hypothesized to inhibit cell proliferation by targeting specific enzymes involved in cancer pathways.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production.

- Antimicrobial Activity : Its efficacy against bacterial and fungal strains has been suggested through preliminary studies.

Pharmacological Studies

Research indicates that this compound may interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes linked to cancer progression and inflammation.

- Cellular Pathways : It influences signaling pathways related to apoptosis and cell survival.

Case Studies

A series of studies have investigated the biological effects of this compound:

- Study on Anticancer Activity : A recent study demonstrated that the compound significantly reduced the viability of cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations as low as 10 µM, indicating potential as a therapeutic agent against breast cancer.

- Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Isoxazole Ring : Reaction between α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave-assisted conditions.

- Methyl Group Introduction : Alkylation using methyl iodide.

- Dioxoisoindolinyl Group Formation : Cyclization from phthalic anhydride and an appropriate amine.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling the isoxazole-5-carboxamide moiety with a substituted isoindolinone. A common approach is refluxing precursors in acetic acid with sodium acetate as a catalyst (similar to methods for structurally related compounds) . For example:

- Step 1 : Condensation of 3-methylisoxazole-5-carboxylic acid with 2-methyl-1,3-dioxoisoindolin-4-amine.

- Step 2 : Reflux in acetic acid (3–5 hours) to promote amide bond formation.

- Key Factors :

- Catalyst : Sodium acetate enhances reaction efficiency .

- Solvent : Acetic acid acts as both solvent and acid catalyst.

- Temperature : Prolonged reflux improves yield but may degrade heat-sensitive intermediates.

- Yield Optimization :

| Condition | Yield Range | Purity (HPLC) | Reference |

|---|---|---|---|

| Acetic acid, 3 h reflux | 60–65% | >95% | |

| Acetic acid, 5 h reflux | 70–75% | 90–92% |

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Resolve substituent positions on the isoindolinone and isoxazole rings. For example, the methyl group on the isoindolinone appears as a singlet (~δ 2.5 ppm), while the isoxazole protons resonate as distinct doublets .

- X-ray Crystallography : Determines absolute configuration and confirms intramolecular interactions (e.g., hydrogen bonding between the carboxamide and dioxoisoindolinone) .

- HRMS : Validates molecular formula (C₁₄H₁₁N₃O₄, [M+H]+ calc. 286.0822) .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and predict biological activity?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical calculations (DFT) identify transition states and intermediates to refine reaction conditions. For example, ICReDD’s workflow combines computation and experimental validation to reduce trial-and-error .

- Docking Studies : Predict binding affinity to target enzymes (e.g., kinase inhibitors) by modeling interactions between the carboxamide group and catalytic sites .

- Example Workflow :

Geometry Optimization : DFT (B3LYP/6-31G*) to minimize energy.

Molecular Dynamics : Simulate solubility in aqueous/organic solvents.

ADMET Prediction : Assess pharmacokinetic properties using tools like SwissADME.

Q. How do structural modifications impact physicochemical properties and bioactivity?

- Methodological Answer :

- Modification Strategies :

- Isoxazole Ring : Introducing electron-withdrawing groups (e.g., -NO₂) increases electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Isoindolinone Substituents : Additional methoxy groups improve solubility but may reduce membrane permeability .

- Case Study :

Q. What strategies resolve contradictions in stability and solubility data across studies?

- Methodological Answer :

- Controlled Experiments :

- Solubility : Use standardized buffers (e.g., PBS pH 7.4) and quantify via UV-Vis spectroscopy.

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Common Pitfalls :

- Crystallinity : Amorphous forms may exhibit higher solubility but lower stability.

- pH Dependency : Carboxamide protonation state affects solubility (e.g., pH > 6 increases deprotonation) .

Q. How can reaction engineering principles improve scale-up synthesis?

- Methodological Answer :

- Process Intensification :

- Continuous Flow Reactors : Reduce batch variability and improve heat transfer .

- Membrane Separation : Purify intermediates via nanofiltration to replace column chromatography .

- Case Study : Scaling from 1 g to 100 g batch:

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Reaction Time | 5 h | 6 h |

| Yield | 70% | 68% |

| Purity | 92% | 90% |

| Adapted from membrane technology workflows |

Data Contradiction Analysis

Q. Why do biological activity results vary between enzymatic and cell-based assays?

- Methodological Answer :

- Membrane Permeability : The compound’s logP (~1.8) may limit cellular uptake, reducing efficacy in cell assays despite high enzymatic inhibition .

- Metabolic Stability : Hepatic microsomal studies (e.g., human liver microsomes) can identify rapid degradation pathways not evident in purified enzyme systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.